

# Performance comparison of different hole transport materials with lead bromide perovskites

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## A Comparative Guide to Hole Transport Materials for Lead Bromide Perovskite Solar Cells

For Researchers, Scientists, and Drug Development Professionals

The rapid evolution of perovskite solar cell technology has underscored the critical role of the hole transport material (HTM) in achieving high power conversion efficiencies (PCE) and long-term stability. This guide provides a detailed performance comparison of commonly employed HTMs with lead bromide-based perovskites, a promising class of materials known for their intrinsic thermal and moisture stability. The data presented is compiled from peer-reviewed studies, offering an objective analysis to aid in the selection of optimal materials for next-generation photovoltaic devices.

## Performance Comparison of Hole Transport Materials

The efficacy of a hole transport material is determined by a combination of factors including its hole mobility, energy level alignment with the perovskite's valence band, and its ability to form a

uniform, defect-free layer. The following table summarizes the key performance metrics of various organic and inorganic HTMs when integrated into lead bromide perovskite solar cells.

Hole Transport Material (HTM)	Perovskite Composition	Device Architecture	PCE (%)	Voc (V)	Jsc (mA/cm <sup>2</sup> )	FF (%)	Stability Notes
Spiro-OMeTAD	CsPbBr <sub>3</sub>	n-i-p	7.01	-	-	-	-
(FAPbI <sub>3</sub> ) 0.85(MA PbBr <sub>3</sub> )0.15	n-i-p	19.65	-	-	-	-	Additives required for high performance can be hygroscopic, potentially affecting long-term stability. <a href="#">[1]</a>
P3HT (Poly(3-hexylthiophene))	Modified P3HT in flexible PSCs	n-i-p	10.8	-	-	-	Demonstrates higher operational stability under illumination compared to Spiro-OMeTAD. <a href="#">[2]</a> <a href="#">[3]</a>

NiO (Nickel Oxide)	CsPbBr3	p-i-n	9.61	1.614	-	-	L- cysteine doped NiO shows good stability under high humidity and temperat ure for 30 days.[4]
MAPbI3- xClx	p-i-n	15.2	-	-	-	Sputter- deposite d NiOx significan tly enhance s device stability compare d to PEDOT:P SS.	
CuSCN (Copper Thiocyan ate)	(FAPbI3) 0.85(MA PbBr3)0. 15	n-i-p	16.6	1.10	21.8	69	Offers a cost- effective alternativ e with good thermal stability. [1]

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Perovskite	n-i-p	>18	-	-	-	d
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## Experimental Protocols

The fabrication of high-performance lead bromide perovskite solar cells involves a multi-step process. While specific parameters may vary, the following outlines a general methodology for key experiments.

### Substrate Preparation and Cleaning

Fluorine-doped tin oxide (FTO) or indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15-20 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-Ozone for 15-20 minutes to remove organic residues and improve the wettability of the surface.

### Electron Transport Layer (ETL) Deposition

A compact layer of titanium dioxide (c-TiO<sub>2</sub>) or tin oxide (SnO<sub>2</sub>) is often deposited on the conductive substrate. For instance, a SnO<sub>2</sub> solution can be spin-coated onto the substrate at 3000-4000 rpm for 30 seconds, followed by annealing at 150-180°C for 30-60 minutes. For mesoporous architectures, a layer of mesoporous TiO<sub>2</sub> (mp-TiO<sub>2</sub>) is subsequently deposited by spin-coating a paste and sintering at a higher temperature (e.g., 500°C).

### Lead Bromide Perovskite Layer Fabrication

The lead bromide perovskite layer (e.g., CsPbBr<sub>3</sub> or MAPbBr<sub>3</sub>) is typically deposited using a one-step or two-step solution-processing method.

- **One-Step Method:** A precursor solution containing lead bromide ( $\text{PbBr}_2$ ) and a corresponding organic or inorganic bromide salt (e.g.,  $\text{MABr}$  or  $\text{CsBr}$ ) in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is spin-coated onto the ETL. An anti-solvent, such as chlorobenzene, is often dripped onto the spinning substrate to induce rapid crystallization, resulting in a uniform and dense perovskite film. The film is then annealed at a specific temperature (e.g.,  $100\text{--}150^\circ\text{C}$ ) to complete the crystallization process.
- **Two-Step Method:** A layer of  $\text{PbBr}_2$  is first deposited by spin-coating or thermal evaporation. Subsequently, the  $\text{PbBr}_2$ -coated substrate is immersed in or spin-coated with a solution of the organic/inorganic bromide salt in a suitable solvent (e.g., isopropanol). The film is then annealed to facilitate the conversion to the perovskite structure.

## Hole Transport Material (HTM) Deposition

The HTM is deposited on top of the perovskite layer. The deposition method varies depending on the material:

- **Spiro-OMeTAD:** A solution of Spiro-OMeTAD in a solvent like chlorobenzene, typically containing additives such as 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) to enhance conductivity, is spin-coated at 2000-4000 rpm for 30 seconds.<sup>[6]</sup>
- **P3HT:** A solution of P3HT in a solvent such as chlorobenzene or dichlorobenzene is spin-coated onto the perovskite layer, followed by annealing at a moderate temperature (e.g.,  $120\text{--}150^\circ\text{C}$ ).
- **NiO:** Nickel oxide films can be deposited through various methods, including spin-coating of NiO nanoparticle inks, sputtering, or atomic layer deposition. For solution-processed layers, a precursor solution is spin-coated and then annealed at temperatures ranging from  $250\text{--}500^\circ\text{C}$ .
- **CuSCN:** A solution of CuSCN in a solvent like diethyl sulfide or diisopropyl sulfide is spin-coated onto the perovskite layer.<sup>[1]</sup> Due to the potential for solvent-induced damage to the perovskite layer, careful selection of solvents and rapid drying techniques are crucial.

## Back Electrode Deposition

Finally, a metal back contact, typically gold (Au) or silver (Ag), is deposited on top of the HTM layer through thermal evaporation under high vacuum. The thickness of the metal electrode is typically 80-100 nm.

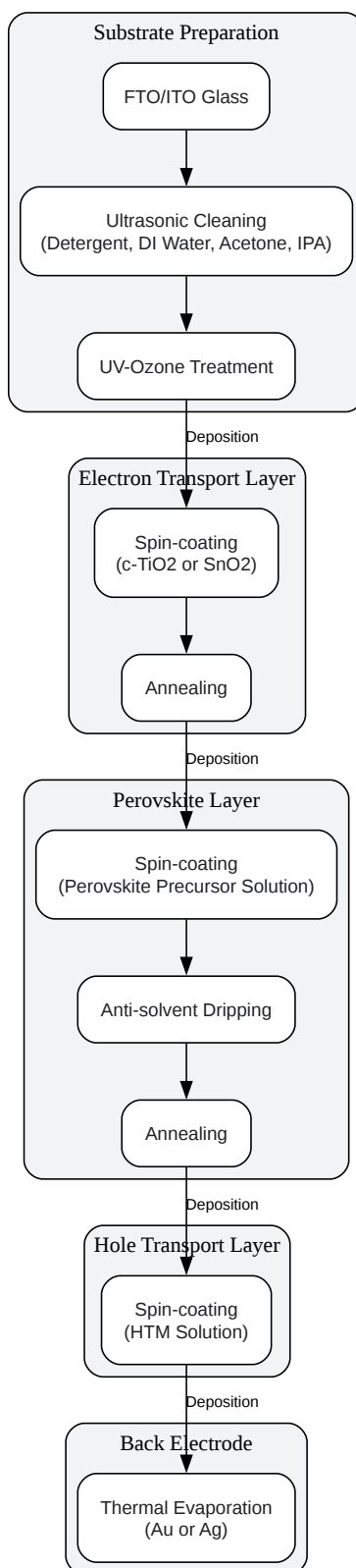
## Device Characterization

The performance of the fabricated solar cells is evaluated under standard test conditions (STC: AM 1.5G illumination, 100 mW/cm<sup>2</sup> intensity, 25°C). Key parameters measured include:

- **Current Density-Voltage (J-V) Characteristics:** To determine the open-circuit voltage ( $V_{oc}$ ), short-circuit current density ( $J_{sc}$ ), fill factor (FF), and power conversion efficiency (PCE).
- **External Quantum Efficiency (EQE):** To measure the ratio of collected charge carriers to incident photons at each wavelength.
- **Stability Testing:** To assess the device's performance over time under various stress conditions, such as continuous illumination, elevated temperature, and high humidity.

## Visualizing the Process and Relationships

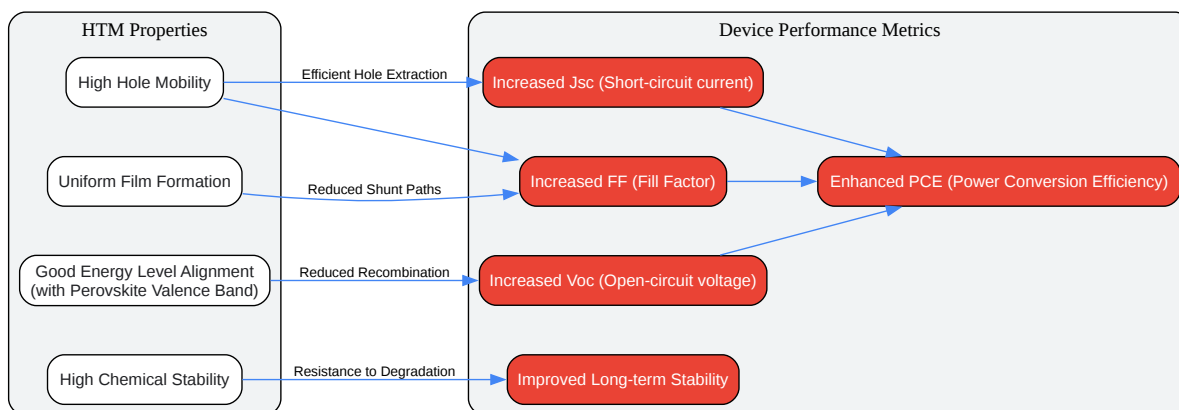
To better understand the experimental workflow and the interplay of components in a perovskite solar cell, the following diagrams are provided.



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Caption: A generalized workflow for the fabrication of lead bromide perovskite solar cells.





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Caption: Logical relationship between key HTM properties and solar cell performance metrics.

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